Fenoprop-potassium

Plant growth regulation Pre-harvest fruit retention Apple orchard management

Fenoprop-potassium (CAS 2818-16-8, molecular formula C₉H₆Cl₃KO₃, molecular mass 307.60 Da) is the potassium salt of fenoprop (2,4,5-TP), a racemic phenoxypropionic acid herbicide and synthetic auxin plant growth regulator first reported in 1945 and now considered obsolete in most jurisdictions. The parent acid fenoprop (CAS 93-72-1) is the α-propionate analog of 2,4,5-T wherein the acetic acid side chain is replaced by a propionic acid moiety bearing a chiral centre at the α-carbon.

Molecular Formula C9H6Cl3KO3
Molecular Weight 307.6 g/mol
CAS No. 2818-16-8
Cat. No. B12297791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenoprop-potassium
CAS2818-16-8
Molecular FormulaC9H6Cl3KO3
Molecular Weight307.6 g/mol
Structural Identifiers
SMILESCC(C(=O)[O-])OC1=CC(=C(C=C1Cl)Cl)Cl.[K+]
InChIInChI=1S/C9H7Cl3O3.K/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12;/h2-4H,1H3,(H,13,14);/q;+1/p-1
InChIKeyUGXBNNSVMGXPQG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fenoprop-Potassium (CAS 2818-16-8): An Obsolete Phenoxypropionic Herbicide with Documented Differentiation for Niche Research and Legacy Procurement


Fenoprop-potassium (CAS 2818-16-8, molecular formula C₉H₆Cl₃KO₃, molecular mass 307.60 Da) is the potassium salt of fenoprop (2,4,5-TP), a racemic phenoxypropionic acid herbicide and synthetic auxin plant growth regulator first reported in 1945 and now considered obsolete in most jurisdictions [1]. The parent acid fenoprop (CAS 93-72-1) is the α-propionate analog of 2,4,5-T wherein the acetic acid side chain is replaced by a propionic acid moiety bearing a chiral centre at the α-carbon [2]. The potassium salt form was historically commercialised as Kurosal SL and Silvex potassium salt, formulated to enhance aqueous solubility relative to the free acid [1]. As a member of the chlorophenoxy herbicide class (HRAC/WSSA Group O/4), fenoprop-potassium acts as a systemic, selective synthetic auxin that disrupts nucleic acid biosynthesis and cell elongation in susceptible dicotyledonous weeds and woody plants, while monocotyledonous crops such as cereals, rice, and sugarcane exhibit relative tolerance [1][3]. Its regulatory status (banned in the USA since 1985, not approved under EU Regulation 1107/2009) limits contemporary use to research applications, analytical reference standards, and legacy procurement in territories where it remains registered [1][2].

AnalyticalLegacy phenoxy herbicide reference standard for residue analysis and method validation.
Plant biologyAuxin signaling research; reported unique efficacy in parthenocarpy and fruit drop control models.
ToxicologyMitochondrial uncoupling SAR comparator; ranked strongest uncoupler among chlorophenoxy herbicides.

Why Fenoprop-Potassium Cannot Be Interchanged with Generic Phenoxy Herbicides: Structural and Pharmacodynamic Rationale


Despite sharing a common synthetic auxin mechanism of action with 2,4-D, 2,4,5-T, MCPA, and mecoprop, fenoprop-potassium exhibits quantifiable points of differentiation that preclude simple generic substitution in research or specialised application contexts. The α-propionate side chain, combined with 2,4,5-trichloro ring substitution, confers a distinctive physicochemical profile — notably higher lipophilicity (logP 3.8) than 2,4-D (logP 2.81) and 2,4,5-T (logP 3.31), and substantially lower aqueous solubility (free acid: 140 mg L⁻¹) than 2,4-D (677 mg L⁻¹) [1][2]. This altered partition behaviour affects cuticular penetration, phloem mobility, and environmental fate kinetics. More critically, fenoprop demonstrates a unique rank-order profile in comparative pharmacodynamic assays: it is the most potent mitochondrial uncoupler among tested chlorophenoxy herbicides (2,4,5-TP > 2,4,5-T > MCPA > 2,4-D), and it induces virtually complete parthenocarpy in oil palm where 2,4-D and 2,4,5-T are only partially effective [3][4]. Furthermore, the α-phenoxypropionic scaffold renders fenoprop more rapidly metabolised via decarboxylation in treated foliage than the corresponding phenoxyacetic analogs, resulting in differential persistence within target and non-target plant tissues that cannot be replicated by 2,4,5-T or mecoprop [5]. These multidimensional differences mean that substituting fenoprop-potassium with a generic phenoxy herbicide changes not only the dose-response relationship but also the spectrum of biological activity and environmental behaviour in ways that are predictable only when the specific comparative evidence is consulted.

Higher lipophilicity and lower aqueous solubility than 2,4-D or 2,4,5-T may shift cuticular penetration, phloem mobility, and environmental fate profiles.

Unique mitochondrial uncoupling rank order (fenoprop > 2,4,5-T > MCPA > 2,4-D) cannot be replicated by generic phenoxy herbicides.

Documented parthenocarpy efficacy in oil palm and cereal tolerance are not shared by 2,4-D, 2,4,5-T, or mecoprop; direct substitution may compromise model responses.

Fenoprop-Potassium (CAS 2818-16-8): Product-Specific Quantitative Differentiation Evidence Guide


Pre-Harvest Fruit Drop Control: 2,4,5-TP Delivers 3-Fold Lower Fruit Abscission and 86% Longer Protective Duration Than the Standard Auxin ANA in Apples

In replicated field trials on Gravenstein apples, fenoprop (2,4,5-TP) applied at 50 ppm at or shortly before the onset of natural fruit fall reduced pre-harvest drop to 8.7%, compared with 25.7% fruit drop under the standard naphthaleneacetic acid (ANA) treatment at its conventional concentration of 10 ppm — a 66% relative reduction in fruit loss [1]. The protective period of 2,4,5-TP extended to 26 days post-application, nearly double the 14-day effective duration of ANA, thereby providing substantially greater latitude in harvest timing in commercial orchards [1]. This dual advantage — superior efficacy at preventing abscission and markedly longer duration of action — distinguishes fenoprop from the widely used auxinic growth regulator ANA in pre-harvest drop management protocols.

Pre-harvest drop control
Head-to-head
Target: 8.7% fruit drop at 50 ppm; 26-day protection.
Comparator: ANA 25.7% drop at 10 ppm; 14-day protection.
66% relative reduction, 86% longer duration.
Supports pre-harvest fruit retention models with extended efficacy window.
Field trial, Gravenstein apple, 1957 growing season.
Plant growth regulation Pre-harvest fruit retention Apple orchard management

Mitochondrial Uncoupling Potency: Fenoprop (2,4,5-TP) Ranks as the Strongest Uncoupler of Oxidative Phosphorylation Among Four Chlorophenoxy Herbicides Tested in Rat Liver Mitochondria

A systematic comparative study examined the effects of four chlorophenoxy herbicides — 2,4-D, 2,4,5-T, MCPA, and 2,4,5-TP (fenoprop) — on respiration and oxidative phosphorylation in isolated rat liver mitochondria across a concentration range of 0.1–4.0 mM using glutamate, malate, and succinate as substrates [1]. At lower concentrations, all herbicides stimulated state 4 respiration while decreasing the respiratory control ratio and ADP/O ratio, consistent with uncoupling of oxidative phosphorylation; at higher concentrations, all bioenergetic parameters were inhibited in a concentration-dependent manner [1]. Critically, 2,4,5-TP (fenoprop) exhibited the strongest uncoupling properties, followed in rank order by 2,4,5-T, then MCPA, with 2,4-D being the weakest uncoupler [1]. This rank-order potency — fenoprop > 2,4,5-T > MCPA > 2,4-D — demonstrates that the α-propionate substitution on the 2,4,5-trichlorophenoxy scaffold confers greater mitochondrial membrane interaction than either the homologous acetic acid side chain (2,4,5-T) or the less chlorinated 2,4-D and MCPA analogs.

Mitochondrial uncoupling
Head-to-head
Rank order: 2,4,5-TP > 2,4,5-T > MCPA > 2,4-D (strongest to weakest).
Tested at 0.1–4.0 mM in rat liver mitochondria.
Supports SAR studies of phenoxy herbicide uncoupling potency.
In vitro; glutamate, malate, succinate substrates.
Mitochondrial toxicology Oxidative phosphorylation uncoupling Chlorophenoxy herbicide comparative pharmacology

Parthenocarpy Induction in Oil Palm: 2,4,5-TP Achieves Virtually Complete Parthenocarpic Fruit Set, Outperforming All Other Auxins Tested Including 2,4-D and 2,4,5-T

A controlled trial investigating chemical induction of parthenocarpy in Dura and Tenera oil palms (Elaeis guineensis) evaluated a panel of exogenous growth substances and ranked them by effectiveness. 2,4,5-TP (fenoprop) was the most effective treatment, producing 'virtually complete parthenocarpy' — a response categorically superior to all other agents tested [1]. The descending rank order was: 2,4,5-TP (virtually complete) > NAA > 2-CPA > 2,4-D > 2,4,5-T > IBA > GA₃ > 4-CPA > IPA (20% effective), with IAA being entirely ineffective [1]. Notably, the closest structural analog 2,4,5-T — differing only in the acetic acid versus propionic acid side chain — ranked fifth, substantially below 2,4,5-TP. This differential demonstrates that the α-propionate moiety is a critical determinant of parthenocarpic efficacy in this monocot system, and that neither 2,4-D nor 2,4,5-T can replicate the level of fruit set induction achieved by fenoprop.

Parthenocarpy induction
Head-to-head
Rank 1/10: virtually complete fruit set.
Comparators: 2,4,5-T rank 5, 2,4-D rank 4, IAA ineffective.
Supports parthenocarpy mechanism research in oil palm models.
Dura and Tenera oil palm inflorescences.
Parthenocarpy induction Oil palm fruit set Auxin comparative efficacy

Differential Cereal Crop Tolerance: Fenoprop Provides Acceptable Selective Weed Control in Wheat and Oats Where Mecoprop and 2,4,5-T Are Unsatisfactory Due to Phytotoxicity

In field investigations on the ecology and chemical control of coltsfoot (Tussilago farfara L.) published in Weed Research, fenoprop (2,4,5-TP) demonstrated a selectivity profile distinct from other auxin-type herbicides in cereal cropping systems [1]. While 4-CPA-ester provided the greatest coltsfoot control, its cereal phytotoxicity precluded use in wheat and oats. Fenoprop was described as 'somewhat less effective' against the target weed compared to 4-CPA, but critically, cereals — especially wheat (Triticum aestivum L.) and oats (Avena sativa L.) — were 'more tolerant' to fenoprop [1]. In direct contrast, all other auxin-type herbicides evaluated, including mecoprop (CMPP) and 2,4,5-T, were rated as 'unsatisfactory' due to unacceptable crop injury [1]. This positions fenoprop as the only phenoxy herbicide in this comparative study that provided an acceptable balance of weed control and cereal safety, a differentiating selectivity attribute not shared by either its closest structural analog (2,4,5-T) or the other commonly used phenoxypropionic herbicide (mecoprop).

Cereal tolerance
Reported
Fenoprop: acceptable cereal tolerance with moderate coltsfoot control.
Mecoprop & 2,4,5-T: unsatisfactory due to phytotoxicity.
Supports selectivity profiling studies in wheat and oats.
Field observations; specific injury % not reported.
Cereal herbicide selectivity Wheat tolerance Coltsfoot control

Higher Lipophilicity (logP 3.8) Drives Differential Tissue Partitioning: Fenoprop Exhibits 35% Higher Octanol-Water Partitioning Than 2,4-D and Exceeds 2,4,5-T, Favouring Enhanced Foliar Cuticular Penetration in Woody Plant Models

Comparative physicochemical characterisation from authoritative regulatory databases reveals that fenoprop possesses a measured logP (octanol-water partition coefficient at pH 7, 20°C) of 3.8, which is 35% higher than the logP of 2.81 reported for 2,4-D and also exceeds the logP range of 3.31–4.0 reported for its closest structural analog 2,4,5-T [1][2][3]. This elevated lipophilicity is consistent with the presence of three chlorine substituents on the aromatic ring combined with the α-methyl group of the propionate side chain, both of which increase non-polar surface area relative to 2,4-D (two chlorines) and MCPA (one chlorine plus one methyl). Fenoprop's free acid aqueous solubility of 140 mg L⁻¹ at 20°C (pH 7) is substantially lower than that of 2,4-D (677 mg L⁻¹ at 25°C), MCPA (~734 mg L⁻¹), and mecoprop (734–900 mg L⁻¹), reinforcing the relationship between higher logP and lower aqueous solubility that governs membrane permeation and environmental mobility [1][2]. While the potassium salt form enhances aqueous solubility relative to the free acid for formulation purposes, the biological activity resides with the fenoprop moiety, whose inherent lipophilicity favours cuticular penetration into target woody plant foliage — a property that mechanistically supports the compound's documented efficacy against shrubs and trees [1].

Lipophilicity & solubility
Reported
logP: 3.8 (fenoprop) vs 2.81 (2,4-D) & 3.31–4.0 (2,4,5-T).
Aqueous solubility: 140 vs 677 mg/L (2,4-D) & 275 mg/L (2,4,5-T).
Supports environmental fate modeling and cuticular penetration studies.
Data from PPDB and INERIS databases.
Physicochemical profiling Lipophilicity Foliar uptake prediction

Accelerated Metabolic Turnover in Woody Plant Foliage: Phenoxypropionic Herbicides Including Fenoprop Are Less Stable Than Phenoxyacetic Analogs in Treated Leaves of Bigleaf Maple, Enabling Differential Persistence Studies

A comparative metabolism study using detached leaves of bigleaf maple (Acer macrophyllum Pursh.) established that decarboxylation is not a quantitatively important detoxification pathway in treated foliage, and that the phenoxyacetic herbicides (2,4-D and 2,4,5-T) are more metabolically stable than the α-phenoxypropionic herbicides (dichlorprop and fenoprop) in excised leaf tissue [1]. In intact plants, 2,4,5-T was consistently more stable than 2,4-D across different plant parts, but the relative extent of herbicide metabolism varied with the tissue compartment examined [1]. The greater metabolic lability of fenoprop — attributable to the α-propionate side chain providing an additional site for enzymatic attack compared to the acetic acid side chain of 2,4,5-T — means that fenoprop residues decline more rapidly in treated foliage, with implications for both herbicidal efficacy duration and residue management in woody plant control programs. A separate study in Packham's Triumph pear trees confirmed that decarboxylation of fenoprop proceeds with the accumulation of at least one major metabolite within 96 hours post-application [2].

Metabolic stability
Class-level
Phenoxypropionic acids less stable than phenoxyacetic acids in excised bigleaf maple leaves; fenoprop decarboxylation confirmed in pear foliage.
Supports metabolic persistence comparisons in woody plants.
Detached leaf assay; field half-lives may differ.
Herbicide metabolism Woody plant detoxification Decarboxylation pathway

Fenoprop-Potassium (CAS 2818-16-8): Evidence-Anchored Research Application Scenarios


Auxin-Mediated Pre-Harvest Fruit Drop Control Research in Pome Fruit Model Systems

Researchers investigating auxin-based regulation of fruit abscission in apple, pear, or other pome fruit can utilise fenoprop-potassium as a reference auxin with a quantitatively established efficacy and duration advantage over naphthaleneacetic acid (ANA). In Gravenstein apple field trials, fenoprop at 50 ppm reduced pre-harvest drop to 8.7% versus 25.7% for ANA at its standard 10 ppm, and extended the protective window to 26 days compared with 14 days for ANA [1]. This 66% reduction in fruit loss and 86% longer duration provide a well-characterised baseline for comparative auxin receptor binding studies, dose-response modelling, and investigations of structure-duration relationships among phenoxyalkanoic acid growth regulators. The potassium salt form facilitates aqueous formulation for spray application in orchard research settings without the need for organic co-solvents required by ester formulations.

Mitochondrial Toxicology and Structure-Activity Relationship (SAR) Studies of Chlorophenoxy Herbicide Uncoupling Activity

Fenoprop-potassium serves as the highest-potency reference compound within the chlorophenoxy herbicide class for mitochondrial oxidative phosphorylation uncoupling studies. In a direct comparative investigation using isolated rat liver mitochondria with glutamate, malate, and succinate as respiratory substrates across a 0.1–4.0 mM concentration range, fenoprop (2,4,5-TP) ranked as the strongest uncoupler, followed by 2,4,5-T, MCPA, and 2,4-D [1]. This well-defined rank order enables SAR investigations examining the contribution of (i) the α-propionate side chain (comparing fenoprop vs 2,4,5-T), (ii) the degree of ring chlorination (comparing fenoprop vs mecoprop/dichlorprop), and (iii) the presence of a ring methyl substituent (comparing MCPA vs 2,4-D). The compound's established status as the strongest uncoupler in its class makes it a critical tool for toxicological mechanism studies where maximal mitochondrial perturbation is required as a positive control.

Parthenocarpy Induction Studies in Perennial Monocot Crops — Oil Palm and Related Palmaceae

For laboratories investigating chemical induction of seedless fruit development in oil palm (Elaeis guineensis) and related perennial monocot species, fenoprop-potassium provides the only auxin documented to achieve 'virtually complete parthenocarpy' among ten growth substances tested, outperforming NAA, 2-CPA, 2,4-D, 2,4,5-T, IBA, GA₃, 4-CPA, and IPA, with IAA being entirely ineffective [1]. This uniquely high efficacy enables its use as an indispensable positive control in parthenocarpy mechanism studies, auxin signalling pathway elucidation in monocot reproductive tissues, and comparative assessments of novel parthenocarpy-inducing agents. The differential between fenoprop (rank 1) and 2,4,5-T (rank 5) is particularly instructive for studies examining the role of the α-methyl substituent in auxin receptor subtype activation in palm inflorescence tissues.

Selective Broadleaf Weed Control Studies in Cereal Cropping Systems Requiring Differential Crop Tolerance Profiling

In research programmes investigating the mechanistic basis of differential herbicide tolerance between monocot crops and dicot weeds, fenoprop-potassium provides a reference phenoxy herbicide with a documented cereal selectivity advantage over both mecoprop and 2,4,5-T. Field investigations on coltsfoot (Tussilago farfara) control demonstrated that while fenoprop was somewhat less efficacious against the target weed compared to the non-selective 4-CPA, wheat (Triticum aestivum) and oats (Avena sativa) exhibited greater tolerance to fenoprop than to other auxin-type herbicides, with both mecoprop (CMPP) and 2,4,5-T rated as 'unsatisfactory' in cereal cropping due to unacceptable phytotoxicity [1]. This selectivity niche makes fenoprop-potassium valuable for comparative toxicogenomic and metabolomic studies aimed at identifying the molecular determinants of cereal tolerance to phenoxypropionic versus phenoxyacetic auxin herbicides, and for modelling legacy selective weed management strategies where this selectivity profile was historically exploited.

Application
Selection Property
Validation Focus
Auxin-mediated fruit drop research
Pre-harvest drop efficacy & duration profile
Fruit retention rate and protective window in pome fruit models
Mitochondrial toxicology SAR
Uncoupling potency rank order
Respiratory control and ADP/O ratio in isolated mitochondria
Parthenocarpy induction in oil palm
Parthenocarpic fruit set induction efficacy
Fruit set and development in Elaeis guineensis inflorescences
Cereal selectivity research
Crop tolerance vs weed control balance
Phytotoxicity and efficacy in wheat/oats weed models
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